molecular formula C22H26N4O2S B2518174 N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476449-57-7

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2518174
CAS No.: 476449-57-7
M. Wt: 410.54
InChI Key: YWSGBRWPKOEOHZ-UHFFFAOYSA-N
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Description

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A series of compounds, including derivatives similar to the queried chemical structure, have been synthesized and evaluated for their antimicrobial efficacy. These compounds have demonstrated promising antibacterial and antifungal properties. For example, thiazole derivatives have shown significant therapeutic potential against microbial diseases, highlighting their importance in addressing bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Additionally, fluorobenzamides containing thiazole and thiazolidine moieties have been identified as promising antimicrobial analogs, with some compounds showing potent activity at minimal inhibitory concentrations against selected bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Anticancer Evaluation

The exploration of 1,2,4-triazole derivatives in anticancer research has led to the identification of novel compounds with significant antiproliferative effects against various cancer cell lines. For instance, some 4-thiazolidinones with a benzothiazole moiety have been screened and shown activity on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines, marking them as potential candidates for further antitumor screening (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Molecular Docking Studies

Investigations into the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole through molecular docking studies have provided insights into their potential mechanisms of action. These studies focus on understanding the interactions between the compounds and specific biological targets, such as enzymes or receptor sites, which are crucial in cancer development and progression. This research helps in identifying promising candidates for new cancer therapies by highlighting the molecular stabilities and reactive properties of such compounds (Karayel, 2021).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Some similar compounds, like amphetamines, work by inhibiting the action of certain receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some similar compounds can cause skin irritation, serious eye damage, and may be harmful if swallowed .

Future Directions

The future research directions for such compounds could involve further exploration of their biological activities, potential therapeutic uses, and synthesis of new derivatives .

Properties

IUPAC Name

N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-4-14-26-20(15-23-21(27)18-10-12-19(28-2)13-11-18)24-25-22(26)29-16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSGBRWPKOEOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.